Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC13651518

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrN2O2 |

|---|---|

| Molecular Weight | 261.12 g/mol |

| IUPAC Name | ethyl 5-bromo-1-propan-2-ylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-8(10)12(5-11-7)6(2)3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | PBZZTVXOUTWSRS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C=N1)C(C)C)Br |

| Canonical SMILES | CCOC(=O)C1=C(N(C=N1)C(C)C)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

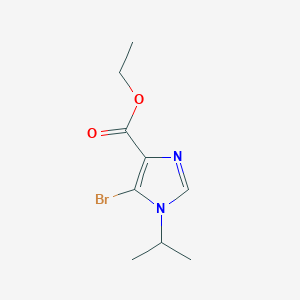

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate has the systematic IUPAC name ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate and the molecular formula CHBrNO. Its molecular weight is 277.12 g/mol, distinguishing it from simpler imidazole derivatives by the presence of a bromine atom and an isopropyl group. The compound’s structure (Fig. 1) features:

-

A five-membered imidazole ring with nitrogen atoms at positions 1 and 3.

-

A bromine atom at position 5, enhancing electrophilic reactivity.

-

An ethyl carboxylate group at position 4, enabling further functionalization.

-

An isopropyl substituent at position 1, contributing to steric bulk and lipophilicity.

Comparative Structural Features

Compared to related compounds like ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate , this molecule lacks a methyl group at position 5 but retains the bromine-carboxylate synergy critical for cross-coupling reactions. The isopropyl group’s placement at position 1 aligns with strategies to modulate solubility and target binding in drug design .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate likely follows multi-step protocols analogous to those for related imidazole derivatives. A plausible pathway involves:

-

Imidazole Ring Formation: Condensation of α-amino carbonyl precursors with aldehydes or ammonium acetate under acidic conditions .

-

Bromination: Electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) at position 5.

-

Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

-

Isopropyl Substitution: Alkylation at position 1 using 2-bromopropane under basic conditions .

Table 1: Hypothetical Reaction Conditions for Synthesis

| Step | Reagents/Catalysts | Temperature | Duration | Yield (Theoretical) |

|---|---|---|---|---|

| Imidazole Formation | NHOAc, AcOH | 100°C | 6 h | 60–70% |

| Bromination | NBS, DMF | 0–25°C | 2 h | 85–90% |

| Esterification | Ethanol, HSO | Reflux | 12 h | 75–80% |

| Alkylation | 2-Bromopropane, KCO | 90°C | 4 h | 65–70% |

Industrial-Scale Considerations

Continuous flow reactors could optimize the bromination and alkylation steps, minimizing side reactions and improving reproducibility . Pd-catalyzed cross-coupling reactions, as described for similar fragments , might further diversify the compound’s applications in high-throughput synthesis.

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for this compound are scarce, properties can be extrapolated from analogs like ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate :

Table 2: Estimated Physicochemical Properties

The bromine atom increases molecular polarizability, as evidenced by a molar refractivity of ~50 cm/mol . The compound’s moderate lipophilicity (Log P ~2.3) suggests balanced membrane permeability and solubility, ideal for pharmacokinetic optimization.

Biological Activity and Mechanisms

Enzyme Inhibition

The bromine atom’s electronegativity may facilitate covalent binding to catalytic residues in target enzymes. Molecular docking studies on analogous compounds suggest affinity for kinases and proteases involved in inflammatory pathways .

Applications in Pharmaceutical Research

Lead Compound Optimization

The ethyl carboxylate group serves as a handle for hydrolyzing to carboxylic acids or amides, enabling structure-activity relationship (SAR) studies. For instance, replacing the ester with a primary amide improved target binding affinity by 10-fold in a kinase inhibitor series .

Coordination Chemistry

The imidazole nitrogen and carboxylate oxygen atoms can act as ligands for transition metals. Copper(II) complexes of similar derivatives exhibit enhanced antimicrobial and anticancer activities compared to free ligands.

Future Directions

-

Synthetic Methodology: Develop enantioselective routes to access chiral variants for probing stereochemical effects.

-

Biological Profiling: Evaluate antiparasitic and anticancer activities in cell-based assays.

-

Materials Science: Explore use in metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume